2-Amino-6-(4-fluorophenyl)-4-phenylpyridine-3-carbonitrile
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Overview
Description
2-Amino-6-(4-fluorophenyl)-4-phenylpyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group, a fluorophenyl group, a phenyl group, and a carbonitrile group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-fluorophenyl)-4-phenylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The choice of solvents, catalysts, and reaction conditions is optimized to achieve the desired efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(4-fluorophenyl)-4-phenylpyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the fluorophenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
2-Amino-6-(4-fluorophenyl)-4-phenylpyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-(4-fluorophenyl)-4-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Amino-6-(4-fluorophenyl)-4-phenylpyridine-3-carbonitrile is unique due to its specific combination of functional groups and its structural configuration
Properties
CAS No. |
106020-48-8 |
---|---|
Molecular Formula |
C18H12FN3 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
2-amino-6-(4-fluorophenyl)-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C18H12FN3/c19-14-8-6-13(7-9-14)17-10-15(12-4-2-1-3-5-12)16(11-20)18(21)22-17/h1-10H,(H2,21,22) |
InChI Key |
ROWYHUZYPADTHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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